molecular formula C19H15F3N2S B2879848 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226429-57-7

2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2879848
CAS No.: 1226429-57-7
M. Wt: 360.4
InChI Key: MRIMXQUSOZOUJK-UHFFFAOYSA-N
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Description

2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetically designed, small-molecule building block based on the privileged imidazole scaffold, intended for research and development applications. The compound features a 1,5-diarylimidazole core structure, where one aryl group is substituted with a metabolically robust trifluoromethyl group, a feature known to enhance membrane permeability and metabolic stability. The presence of an allylthio moiety at the 2-position introduces a reactive handle for further chemical modifications via click chemistry or other synthetic transformations, making it a versatile intermediate for generating compound libraries. While specific biological data for this precise compound is not available, structural analogs within the 1,5-diarylimidazole class have demonstrated significant potential in pharmacological research. These analogs are frequently investigated as potent cyclooxygenase-2 (COX-2) inhibitors, with the allylthio group implicated in enhanced binding to the enzyme's hydrophobic pocket through van der Waals interactions and sulfur-mediated hydrogen bonding. Furthermore, related 1,3-diaryl-substituted heterocycles have shown promising in vitro antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522), suggesting a potential research pathway in oncology. The imidazole ring itself is a critical pharmacophore in medicinal chemistry, found in a wide range of approved drugs and known to participate in key hydrogen bonding interactions with biological targets. This compound is offered as a high-purity chemical entity for use in early-stage discovery research, including but not limited to target identification, hit-to-lead optimization, and mechanistic studies in enzymology and cell biology. Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Handling: Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2S/c1-2-11-25-18-23-13-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(12-16)19(20,21)22/h2-10,12-13H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIMXQUSOZOUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves several steps, including the formation of the imidazole ring and the introduction of the various substituents. A common synthetic route may start with the condensation of an α-halo ketone with an aldehyde and an ammonia source, followed by the introduction of the allylthio and phenyl groups. Reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, along with catalysts like palladium or copper to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is largely attributed to its interaction with specific molecular targets. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their function. The allylthio and phenyl groups may enhance binding affinity and selectivity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making the compound more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can be contextualized against the following analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions 1, 2, 5) Molecular Weight XLogP3 Key Features Reference
This compound (Target) 1: CF₃Ph; 2: Allylthio; 5: Ph 375.37* ~3.8† High lipophilicity (CF₃, allylthio), potential thioether-mediated binding
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 1: H; 2: 4-MeOPh; 5: CF₃ 242.20 2.6 Lower molecular weight, methoxy improves solubility
(2-Fluoro-5-CF₃Ph)-(1-Me-5-{pyridinyl}-1H-benzimidazol-2-yl)-amine 1: CF₃Ph; 4: Pyridinyl; 2: NH-(2-Fluoro-5-CF₃Ph) 627.5 Benzimidazole core; high molecular weight with fluorinated aryl groups
5-(3-Nitrophenyl)-1-[4-(CF₃O)Ph]-1H-imidazole-2-thiol 1: CF₃OPh; 2: SH; 5: 3-NO₂Ph 381.33 Thiol group for redox activity; nitro group enhances electrophilicity
2-(Indol-3-ylthio)-5-(difluoromethoxy)-1H-benzimidazole 1: H; 2: Indolylthio; 5: OCHF₂ Benzimidazole with difluoromethoxy; high yield (88%), melting point 209°C

*Calculated based on formula C₁₉H₁₅F₃N₂S.
†Estimated using fragment-based methods.

Key Observations

Substituent Effects: Trifluoromethylphenyl Group: Present in the target compound and , this group enhances hydrophobicity and resistance to oxidative metabolism. However, its position varies (position 1 in the target vs. position 4 in ), which may alter binding interactions. Sulfur-Containing Groups: The allylthio group in the target contrasts with thiol () and indolylthio () substituents.

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at position 2 (allylthio introduction) and condensation for aryl group incorporation, akin to methods in (Cu-catalyzed click chemistry) and (isothiocyanate-based coupling).

Physicochemical Properties :

  • The target’s higher molecular weight (375.37) and XLogP3 (~3.8) suggest greater lipophilicity than (XLogP3 = 2.6), aligning with the trifluoromethyl and allylthio groups’ hydrophobicity.

Biological Implications :

  • While direct activity data for the target is unavailable, structurally related compounds exhibit diverse pharmacological profiles:

  • Benzimidazoles () show antitumor and antimicrobial activities.
  • Thiol-containing imidazoles () may act as redox modulators.
  • The target’s allylthio group could mimic disulfide bonds in enzyme inhibition, as seen in cysteine protease inhibitors.

Biological Activity

The compound 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole , also known by its CAS number 261945-85-1 , is a member of the imidazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3SC_{15}H_{14}F_{3}N_{3}S with a molecular weight of 301.36 g/mol . It features an imidazole ring substituted with an allylthio group and a trifluoromethylphenyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H14F3N3SC_{15}H_{14}F_{3}N_{3}S
Molecular Weight301.36 g/mol
Solubility36.2 µg/mL (pH 7.4)

Biological Activity Overview

Imidazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the introduction of electron-withdrawing groups, like trifluoromethyl, enhances antibacterial activity.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
2-(Allylthio)-5-phenyl-1H-imidazole20 (E. coli)
4,5-Dichlorophenyl imidazole15 (S. aureus)
Control (Norfloxacin)28 (E. coli)

The mechanism by which imidazole derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The presence of the allylthio group may enhance lipid solubility, facilitating better membrane penetration.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various imidazole derivatives, including the target compound. The study concluded that:

  • Substituents at the phenyl rings significantly influence biological activity.
  • The trifluoromethyl group enhances lipophilicity and antibacterial potency against resistant strains like MRSA.

Another investigation focused on the antitumor activity of related compounds, finding that certain imidazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

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